2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL
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Overview
Description
2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzaldehyde.
Grignard Reaction: The aldehyde is reacted with methyl magnesium bromide in anhydrous ether to form the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted phenylethanol derivatives.
Scientific Research Applications
2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the effects of halogenated phenylethanol derivatives on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-bromophenyl)ethan-1-OL: Similar structure but lacks the fluorine atom.
2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-OL: Similar structure with different positions of bromine and fluorine atoms.
2-Amino-1-(4-fluorophenyl)ethan-1-OL: Similar structure but lacks the bromine atom.
Uniqueness
2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2 |
InChI Key |
FSZGLIYFOXWILL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)O)F |
Origin of Product |
United States |
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